1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]
Overview
Description
1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene] is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene] is 387.16952493 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Spiro-Compounds
Spiro-compounds are of great interest due to their complex structures and potential applications in various fields, including pharmaceuticals and materials science. The synthesis of spirooxindoles and spirochromenes has been a focus of research, demonstrating the versatility of these compounds in organic synthesis. For instance, studies have shown that chromones can react with nonstabilized azomethine ylides to produce spiro compounds in good yields. This process involves [3+2] cycloadditions, leading to the formation of 1-benzopyrano[2,3-c]pyrrolidines and complex tetracyclic systems, highlighting the synthetic utility of spiro compounds in creating diverse molecular architectures (Sosnovskikh et al., 2014).
Crystallographic Analysis
Crystallographic analysis offers insights into the molecular structure and interactions of complex organic compounds. Research in this area has focused on understanding the crystal and electronic structure of novel spiro derivatives. For example, methyl (2R,4R)-4-(5-methylthiazol-2-ylamino)spiro[chroman-2,2’-chromene]-3’-carboxylate was studied for its crystal structure, revealing how molecules are linked by a combination of N–H⋯N hydrogen bonds and weak interactions, forming a two-dimensional network. This work provides valuable information on the structural dynamics of spiro compounds, which is crucial for their application in drug design and materials science (Vrabel et al., 2017).
Organic Synthesis Methodologies
The development of novel organic synthesis methodologies is a critical area of research, with spiro compounds playing a central role. Studies have demonstrated efficient approaches for the synthesis of spiro compounds featuring cycloaddition reactions, highlighting the ability to generate complex structures with high regio- and stereoselectivity. For example, the synthesis of trifluoromethyl-substituted spiro compounds through [3+2]-cycloaddition reactions underscores the potential of these methodologies in creating molecules with significant biological and material properties (Korotaev et al., 2021).
Properties
IUPAC Name |
spiro[azepane-4,2'-chromene]-1-yl-[6-(1,2,4-triazol-4-yl)pyridin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(18-6-3-8-20(25-18)27-15-23-24-16-27)26-13-4-10-22(12-14-26)11-9-17-5-1-2-7-19(17)29-22/h1-3,5-9,11,15-16H,4,10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPFHDKNJGOTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)C3=NC(=CC=C3)N4C=NN=C4)C=CC5=CC=CC=C5O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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